HIV-1 inhibitor-36

HIV-1 latency reversal Tat-mediated transcription LTR reporter assay

HIV-1 inhibitor-36 (CAS 2170506-18-8) is a synthetic small molecule belonging to the 5-substituted 2-acylaminothiazole class, identified in a medicinal chemistry optimization campaign targeting HIV-1 latency reversal. Its IUPAC name is 4-(4-chloro-3-methylphenoxy)-N-(5-chlorothiazol-2-yl)butanamide, with a molecular formula of C14H14Cl2N2O2S and a molecular weight of 345.24 g/mol.

Molecular Formula C14H14Cl2N2O2S
Molecular Weight 345.2 g/mol
Cat. No. B12397835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-36
Molecular FormulaC14H14Cl2N2O2S
Molecular Weight345.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCCCC(=O)NC2=NC=C(S2)Cl)Cl
InChIInChI=1S/C14H14Cl2N2O2S/c1-9-7-10(4-5-11(9)15)20-6-2-3-13(19)18-14-17-8-12(16)21-14/h4-5,7-8H,2-3,6H2,1H3,(H,17,18,19)
InChIKeyPFQYNYXEUOGYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-36: A 5-Substituted 2-Acylaminothiazole Latency-Reversing Agent for SAR-Driven HIV Cure Research


HIV-1 inhibitor-36 (CAS 2170506-18-8) is a synthetic small molecule belonging to the 5-substituted 2-acylaminothiazole class, identified in a medicinal chemistry optimization campaign targeting HIV-1 latency reversal [1]. Its IUPAC name is 4-(4-chloro-3-methylphenoxy)-N-(5-chlorothiazol-2-yl)butanamide, with a molecular formula of C14H14Cl2N2O2S and a molecular weight of 345.24 g/mol . The compound acts as a latency-reversing agent (LRA) by activating Tat-mediated HIV-1 transcription in latently infected cellular models, and is intended for research use in the 'shock and kill' HIV cure strategy [1].

Why HIV-1 Inhibitor-36 Cannot Be Replaced by Other 2-Acylaminothiazole Analogs


The 2-acylaminothiazole chemotype exhibits a steep and non-linear structure–activity relationship (SAR) with respect to phenoxy ring substitution; minor positional changes in halogen and methyl groups produce large, quantitatively distinct shifts in both LTR-driven HIV gene activation potency and CMV selectivity [1]. For example, moving a single chlorine atom from the 3-position to the 4-position while retaining a 3-methyl group reduces LTR EC50 by approximately 10-fold compared to the 3-chloro monosubstituted parent [1]. Consequently, procurement of a generic '2-acylaminothiazole' or even a closely related analog (e.g., the 3-chloro-4-methyl or 3,4-dichloro variant) yields a materially different pharmacological profile, making HIV-1 inhibitor-36 uniquely suited as a specific SAR probe and a reference compound for defining the contribution of the 3-methyl-4-chloro disubstitution motif to latency reversal activity [1].

HIV-1 Inhibitor-36: Quantitative Differentiation Evidence Against Closest Structural Analogs


LTR-Driven HIV Gene Activation Potency: Head-to-Head Comparison with 3-Chloro Monosubstituted Analog

In the HEK293 FlpIn.FM dual-reporter cellular assay, HIV-1 inhibitor-36 (Compound 28 in the original publication; 3-methyl-4-chloro substitution) exhibited an LTR EC50 of 13 µM (SD 2.9), which is approximately 10-fold less potent than the 3-chloro monosubstituted analog (Compound 6, LTR EC50 1.3 µM, SD 0.2) [1]. This quantitative difference demonstrates that the addition of a 4-chloro substituent to a 3-methylphenoxy ring is detrimental to LTR activation, a finding critical for guiding medicinal chemistry away from this substitution pattern [1].

HIV-1 latency reversal Tat-mediated transcription LTR reporter assay

CMV Selectivity Window: Differential Non-Specific Activation vs. 3-Chloro Analog

HIV-1 inhibitor-36 (Compound 28) activates the CMV promoter with an EC50 of 38 µM, yielding a CMV/LTR selectivity index of approximately 2.9, whereas the 3-chloro monosubstituted analog (Compound 6) shows no detectable CMV activation up to 40 µM (CMV EC50 >40 µM), translating to a selectivity index greater than 30 [1]. This quantitative difference indicates that the 3-methyl-4-chloro disubstitution introduces a measurable degree of non-specific transcriptional activation that is absent in the 3-chloro parent [1].

HIV-1 latency reversal CMV promoter selectivity off-target gene activation

Lipophilic Efficiency (LipE) Comparison: Quantified Ligand Efficiency Deficit vs. 3-Chloro Analog

HIV-1 inhibitor-36 (Compound 28) exhibits a LipE of 0.5 (cLogP 4.4, LTR pEC50 4.9), substantially lower than Compound 6 (LipE 2.1, cLogP 3.8, LTR pEC50 5.9) [1]. The 4.2-fold reduction in LipE reflects both increased lipophilicity (+0.6 cLogP units) and decreased potency, quantifying the combined penalty of 3-methyl-4-chloro disubstitution on molecular efficiency [1].

LipE lipophilic efficiency drug-likeness SAR optimization

Differentiation from Optimized Follow-Up Leads: Cross-Study Benchmarking Against Piperazinyl Thiazolyl Ureas

In a follow-up optimization study, rigidification of the central oxy-carbon linker with piperazine and bioisosteric replacement of the 2-acylaminothiazole with imidazopyridine yielded lead compounds (74 and 91) with LTR EC50 values of 80 nM in the same HEK293 FlpIn.FM assay [2]. This represents a 162-fold improvement over HIV-1 inhibitor-36 (13 µM), quantitatively illustrating the magnitude of optimization achievable from the early 2-acylaminothiazole scaffold [2]. HIV-1 inhibitor-36 thus serves as a critical baseline reference point for quantifying progress in next-generation LRA development [1][2].

HIV-1 latency reversal lead optimization thiazolyl urea imidazopyridine

Structural Uniqueness: 3-Methyl-4-Chloro Disubstitution Motif Absent from Key In-Class Active Analogs

Among the 34 phenoxy-substituted 2-acylaminothiazoles reported in the primary SAR study, only HIV-1 inhibitor-36 (Compound 28) carries the 3-methyl-4-chloro disubstitution pattern [1]. All other active analogs (LTR EC50 <10 µM) bear either monosubstitution (e.g., 3-Cl, 3-CF3, 3-CN, 3-OCH3) or disubstitution patterns lacking the 3-methyl-4-chloro combination (e.g., 3-Cl-4-CH3, 3-Cl-4-Cl, 3-CH3-5-CH3) [1]. This structural singularity makes HIV-1 inhibitor-36 the only commercially available reference standard for pharmacophore models that need to account for—and explicitly penalize—the 3-methyl-4-chloro motif [1].

HIV-1 latency reversal structure-activity relationship pharmacophore mapping

HIV-1 Inhibitor-36: Recommended Research and Industrial Application Scenarios


Negative SAR Probe for 2-Acylaminothiazole Medicinal Chemistry Optimization

Medicinal chemistry teams optimizing the 2-acylaminothiazole scaffold for HIV-1 latency reversal can use HIV-1 inhibitor-36 as a defined negative control that quantitatively benchmarks the potency penalty (10-fold vs. 3-Cl analog) and selectivity penalty (>10-fold lower CMV/LTR index) of the 3-methyl-4-chloro disubstitution [1]. Incorporating this compound into routine SAR screening panels ensures that newly synthesized analogs are explicitly compared against a well-characterized inferior substitution pattern, preventing redundant exploration of the 3-methyl-4-chloro chemical space [1].

Baseline Reference for Next-Generation Latency-Reversing Agent Development

Given the 162-fold improvement in LTR EC50 achieved by follow-up leads (80 nM piperazinyl thiazolyl ureas vs. 13 µM for inhibitor-36), this compound serves as a standardized baseline for quantifying optimization progress in any new LRA campaign targeting the 2-acylaminothiazole or related chemotypes [2]. Procurement of HIV-1 inhibitor-36 alongside newer leads enables direct, head-to-head benchmarking in the same assay run, providing statistically robust fold-improvement metrics essential for milestone-driven drug discovery programs [2].

Pharmacophore Model Training Set Component for Computational Chemistry

HIV-1 inhibitor-36 is the sole compound in the published 2-acylaminothiazole SAR series carrying the 3-methyl-4-chloro disubstitution pattern [1]. Computational chemists constructing atom-based 3D-QSAR or pharmacophore models for this chemotype require this compound as a training set member to ensure the model can discriminate between active substitution patterns (e.g., 3-Cl, LipE 2.1) and detrimental patterns (3-methyl-4-chloro, LipE 0.5) [1]. Its inclusion improves model predictivity for prospective virtual screening by explicitly encoding the negative contribution of combined 3-methyl and 4-chloro substituents [1].

Selectivity Benchmarking for CMV/LTR Discrimination Assays

The narrow CMV/LTR selectivity window (2.9-fold) of HIV-1 inhibitor-36, compared to the >30-fold window of the 3-chloro analog, makes this compound a critical tool for calibrating high-throughput screening assays that aim to identify LRAs with minimal off-target promoter activation [1]. Assay development scientists can use this compound to define the lower acceptance boundary for CMV/LTR selectivity, ensuring that hit triage criteria appropriately exclude compounds with non-specific transcriptional activity [1].

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